Cas no 1326810-40-5 (4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
![4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1326810-40-5x500.png)
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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- MDL: MFCD19706122
- インチ: 1S/C16H17Cl2NO4/c17-11-6-10(7-12(18)8-11)14(20)19-13(15(21)22)9-23-16(19)4-2-1-3-5-16/h6-8,13H,1-5,9H2,(H,21,22)
- InChIKey: JGJRZMHYSMYFQQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C(N1C(C(=O)O)COC21CCCCC2)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 471
- トポロジー分子極性表面積: 66.8
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB423773-1 g |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326810-40-5 | 1g |
€694.20 | 2023-04-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196693-10g |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326810-40-5 | 98% | 10g |
¥48620.00 | 2024-08-09 | |
Chemenu | CM207642-5g |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326810-40-5 | 97% | 5g |
$3835 | 2024-08-02 | |
abcr | AB423773-5g |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; . |
1326810-40-5 | 5g |
€1390.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196693-1g |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326810-40-5 | 98% | 1g |
¥15444.00 | 2024-08-09 | |
Chemenu | CM207642-10g |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326810-40-5 | 97% | 10g |
$5754 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196693-5g |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326810-40-5 | 98% | 5g |
¥32403.00 | 2024-08-09 | |
Chemenu | CM207642-1g |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326810-40-5 | 97% | 1g |
$1584 | 2024-08-02 | |
abcr | AB423773-10g |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; . |
1326810-40-5 | 10g |
€1759.20 | 2025-02-21 | ||
A2B Chem LLC | AJ27353-5g |
4-(3,5-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326810-40-5 | 95+% | 5g |
$2293.00 | 2024-04-20 |
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidに関する追加情報
Introduction to 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326810-40-5)
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1326810-40-5, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic compound features a unique fusion of an oxazole ring and an azaspiro structure, integrated with a 3,5-dichlorobenzoyl moiety, which contributes to its distinct chemical properties and potential biological activities.
The molecular framework of 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid encompasses a spirocyclic core, which is a well-known structural motif in drug design due to its rigidity and ability to mimic natural product scaffolds. The presence of the oxa and aza rings introduces heteroatom functionality, enhancing the compound's versatility in interactions with biological targets. Additionally, the 3,5-dichlorobenzoyl substituent imparts electronic and steric effects that can modulate the compound's reactivity and binding affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies suggest that the spirocyclic structure of 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may facilitate tight binding to proteins involved in inflammatory pathways and cancer metabolism. The dichlorobenzoyl group has been identified as a key pharmacophore in several lead compounds, contributing to their efficacy in modulating enzyme activity.
In the realm of drug discovery, the synthesis of analogs derived from 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been extensively investigated. Researchers have employed strategic modifications to optimize pharmacokinetic properties while maintaining or enhancing biological activity. For instance, structural variations have been explored to improve solubility, reduce metabolic clearance, and enhance target specificity. These efforts align with the broader goal of developing next-generation therapeutics that exhibit improved efficacy and reduced side effects.
The compound's unique structural features also make it a valuable scaffold for developing novel antimicrobial agents. Emerging evidence indicates that spirocyclic compounds can disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The 3,5-dichlorobenzoyl moiety has been shown to enhance binding affinity to bacterial enzymes, making it a promising candidate for combating resistant strains of pathogens. This aligns with the urgent need for new antibiotics to address rising concerns about antimicrobial resistance.
Furthermore, the oxazole and azaspiro moieties in 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid contribute to its potential utility in designing kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways associated with various diseases, including cancer and inflammatory disorders. The ability of this compound to modulate kinase activity has been explored through both experimental and computational approaches. Structural modifications have been tailored to improve binding interactions with specific kinase domains, paving the way for the development of targeted therapies.
The synthesis of 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic complexity. Advanced synthetic methodologies have been employed to construct the spirocyclic core while introducing functional groups such as the oxa and aza rings. These synthetic strategies underscore the compound's significance as a building block for more complex drug candidates.
Recent preclinical studies have demonstrated promising results when 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is evaluated for its potential therapeutic applications. In vitro assays have revealed inhibitory effects on enzymes implicated in cancer progression and inflammation-related diseases. Additionally, animal models have provided insights into its pharmacokinetic behavior and safety profile, suggesting its feasibility as a candidate for further clinical development.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 4-(3,5-Dichlorobenzoyl)-1-oxa-4 azaspiro[4 5]decane 3 carboxylic acid by enabling rapid assessment of their biological activity against diverse targets. This approach has identified novel derivatives with enhanced potency and selectivity, reinforcing the importance of this scaffold in medicinal chemistry.
Future research directions may focus on exploring the mechanistic aspects of how 4-(3 5 Dichlorobenzoyl) 1 oxa 4 azaspiro[45]decane 3 carboxylic acid exerts its biological effects at a molecular level. Understanding these mechanisms will provide critical insights into optimizing drug design strategies and improving therapeutic outcomes.
In conclusion, 4(35Dichlorobenzoyl)1oxa azaspiro [45]decane 3carboxylic acid CAS no132681040 5 represents a structurally intriguing compound with significant potential in medicinal chemistry and pharmaceutical research Its unique spirocyclic structure combined with functional groups such as oxazole azaspiro dichlorobenzoyl offers opportunities for developing novel therapeutics against various diseases Further exploration both experimentally computationally will undoubtedly expand our understanding of this promising scaffold
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